2-Hydroxy-4-oxopentanoic acid

Description

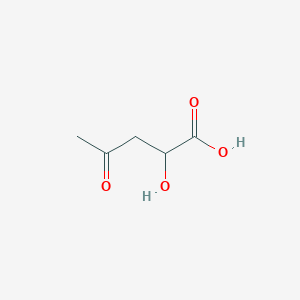

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSNVMMGKAPSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435556 | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54031-97-9 | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54031-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | 2-Hydroxy-4-oxopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Intermediates of 2 Hydroxy 4 Oxopentanoic Acid

Endogenous Formation Mechanisms

Enzymatic Decarboxylation and Hydration Routes

2-Hydroxy-4-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is a key intermediate in the microbial catabolism of aromatic compounds. Its formation is primarily achieved through a specific enzymatic decarboxylation reaction. The enzyme 4-oxalocrotonate decarboxylase catalyzes the conversion of 4-oxalocrotonate to 2-oxopent-4-enoate (B1242333) with the release of carbon dioxide. wikipedia.orgwikipedia.org This reaction is a critical step in the metabolic pathways for the degradation of compounds like benzoate, toluene, and xylene in bacteria such as Pseudomonas. wikipedia.org

Following its formation, 2-oxopent-4-enoate undergoes hydration to yield 4-hydroxy-2-oxopentanoate (B1241807). This reversible reaction is catalyzed by the enzyme 2-oxopent-4-enoate hydratase. wikipedia.orgasm.org Interestingly, research suggests that the direct product of the 4-oxalocrotonate decarboxylase reaction is actually the enol isomer, 2-hydroxypent-2,4-dienoate. This enol form is chemically unstable and serves as the true substrate for the hydratase. asm.org The hydratase and decarboxylase enzymes have been observed to form a complex, which may facilitate the efficient transfer and transformation of the unstable enol intermediate. asm.org

| Enzyme | Reaction | Substrate | Product |

| 4-Oxalocrotonate decarboxylase | Decarboxylation | 4-Oxalocrotonate | 2-Oxopent-4-enoate + CO2 |

| 2-Oxopent-4-enoate hydratase | Hydration | 2-Oxopent-4-enoate | 4-Hydroxy-2-oxopentanoate |

Interconversion with Allied Keto Acids and Hydroxy Acids

This compound exists in equilibrium with its keto tautomer, 2-keto-4-hydroxypentanoic acid. The interconversion between α-hydroxy acids and α-keto acids is a common metabolic process, often catalyzed by dehydrogenases or oxidases. asm.org In the context of the aromatic degradation pathway, the product of 4-oxalocrotonate decarboxylation is the enol form, 2-hydroxypent-2,4-dienoate, which is subsequently acted upon by a hydratase. asm.org This highlights the dynamic interplay between the hydroxy and keto forms of this pentanoic acid derivative.

Integration into Central Metabolic Networks

Participation in Amino Acid Metabolic Pathways

A significant metabolic fate of this compound is its connection to amino acid metabolism. Research has shown its involvement in the biosynthesis of the non-proteinogenic amino acid 5-hydroxy-4-oxo-L-norvaline (HON), an antitubercular antibiotic produced by Streptomyces akiyoshiensis. cdnsciencepub.com This amino acid is structurally an aminated form of this compound, suggesting a direct biosynthetic linkage.

Furthermore, chemoenzymatic syntheses have demonstrated the conversion of N-protected (S)-4-amino-2-oxopentanoic acid, a derivative of this compound, from precursor amino acids. researchgate.netacs.org This highlights the potential for this keto acid to serve as a precursor or intermediate in the synthesis and modification of amino acids.

Connections to the Tricarboxylic Acid (TCA) Cycle as a Key Intermediate

This compound is catabolized to key intermediates of central metabolism, directly linking its degradation to the Tricarboxylic Acid (TCA) cycle. The enzyme 4-hydroxy-2-oxovalerate aldolase (B8822740) plays a crucial role in this process by cleaving 4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde (B116499). wikipedia.orgebi.ac.ukuniprot.orgebi.ac.ukwikipedia.orgproteopedia.orgkoreascience.kr

Pyruvate is a primary substrate for the enzyme pyruvate dehydrogenase, which converts it into acetyl-CoA, a principal entry molecule for the TCA cycle. nih.gov Acetaldehyde can be further oxidized to acetate (B1210297) and subsequently converted to acetyl-CoA. This degradation pathway, therefore, funnels the carbon skeleton of this compound into the central energy-generating pathway of the cell. This connection is fundamental to the ability of microorganisms to utilize aromatic compounds as a sole source of carbon and energy.

| Enzyme | Reaction | Substrate | Products | Link to TCA Cycle |

| 4-Hydroxy-2-oxovalerate aldolase | Aldol (B89426) cleavage | 4-Hydroxy-2-oxopentanoate | Pyruvate + Acetaldehyde | Pyruvate is converted to Acetyl-CoA, which enters the TCA cycle. |

Microbial Biotransformations Involving this compound

This compound is a central intermediate in the microbial degradation of a wide array of aromatic and xenobiotic compounds. Bacteria from the genera Pseudomonas and Rhodococcus are particularly well-studied for their ability to metabolize these substances through pathways involving this keto acid.

In Pseudomonas putida, this compound is an intermediate in the meta-cleavage pathway for the degradation of catechol, which is itself a central intermediate in the breakdown of numerous aromatic compounds like naphthalene, phenol, and benzoate. asm.orgresearchgate.netnih.govnih.govresearchgate.net Similarly, the degradation of chlorinated aromatic compounds, such as 4-chlorobenzoate (B1228818) and various chlorophenols, by bacteria including Pseudomonas cepacia and Rhodococcus species, proceeds through pathways that can generate chlorinated analogs of this compound. nih.govnih.govmdpi.commdpi.comnih.govasm.org

These microbial biotransformations are of significant environmental and biotechnological interest, as they form the basis for the bioremediation of contaminated sites and the potential for biocatalytic production of valuable chemicals.

| Microorganism | Substrate(s) | Metabolic Pathway | Role of this compound |

| Pseudomonas putida | Naphthalene, Phenol, Benzoate | meta-cleavage pathway of catechol | Intermediate |

| Pseudomonas cepacia | 4-Chlorobiphenyl, 4-Chlorobenzoate | Degradation of chlorinated aromatics | Intermediate (chlorinated analog) |

| Rhodococcus sp. | Aromatic hydrocarbons, Chlorophenols | Degradation of xenobiotics | Intermediate |

| Streptomyces akiyoshiensis | Not specified | Biosynthesis of HON | Precursor |

Enzymology and Biocatalytic Transformations of 2 Hydroxy 4 Oxopentanoic Acid

Enzyme-Catalyzed Synthesis and Degradation Reactions

The enzymatic manipulation of 2-hydroxy-4-oxopentanoic acid involves a variety of enzyme classes that catalyze its formation and breakdown through specific oxidation, reduction, bond formation, bond cleavage, and dehydration reactions.

Dehydrogenase-Mediated Oxidations and Reductions of the Compound

Dehydrogenases play a crucial role in the synthesis of this compound through the oxidation of corresponding dihydroxy precursors. Specifically, NAD(P)⁺-dependent dehydrogenases can catalyze the oxidation of 2,4-dihydroxypentanoic acid to produce (2R)-2-hydroxy-4-oxopentanoic acid. This reaction involves the selective oxidation of the hydroxyl group at the C4 position, while the stereochemistry at the C2 position is maintained due to the specific binding of the substrate in the enzyme's active site. An example of such an enzyme is a dehydrogenase from Rhodococcus spp.

In the context of metabolic pathways, particularly for the degradation of aromatic compounds like phenols and cresols, this compound is an intermediate. ebi.ac.uk The aldehyde produced from its cleavage, acetaldehyde (B116499), is subsequently converted to acetyl-CoA by an acylating acetaldehyde dehydrogenase. ebi.ac.uk In some bacterial systems, such as Pseudomonas sp., the aldolase (B8822740) and the dehydrogenase form a tightly associated complex. ebi.ac.uk This complex facilitates substrate channeling, where the toxic and volatile acetaldehyde intermediate is directly transferred from the aldolase active site to the dehydrogenase active site. uniprot.org This channeling mechanism is also observed in the degradation of polychlorinated biphenyls (PCBs). uniprot.org

The reverse reaction, the reduction of the 4-oxo group, can also be achieved using ketoreductases. A tandem biocatalytic system combining an aldolase and a ketoreductase has been developed for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives from 2-oxoacids and aldehydes. nih.gov This process involves the initial aldol (B89426) addition to form a 4-hydroxy-2-oxoacid, followed by the stereoselective reduction of the keto group. nih.gov

Aldolase-Catalyzed Carbon-Carbon Bond Formation and Cleavage

Aldolases are key enzymes in both the synthesis and degradation of this compound, catalyzing the reversible carbon-carbon bond formation and cleavage. acs.org 4-Hydroxy-2-oxovalerate aldolase, also known as 4-hydroxy-2-oxopentanoate (B1241807) aldolase (HOA), is a crucial enzyme in the meta-cleavage pathway for the degradation of compounds like phenols and catechols. ebi.ac.ukwikipedia.org This enzyme catalyzes the cleavage of 4-hydroxy-2-oxopentanoate into pyruvate (B1213749) and acetaldehyde. ebi.ac.ukwikipedia.org

From a synthetic perspective, pyruvate aldolases are particularly valuable for creating the 4-hydroxy-2-oxoacid framework. nih.gov These enzymes facilitate the aldol addition of pyruvate to a wide range of aldehydes. nih.gov For instance, the class II pyruvate aldolase BphI catalyzes the reversible condensation of pyruvate and acetaldehyde to form 4(S)-hydroxy-2-oxopentanoate. acs.org This reaction proceeds via the attack of a pyruvate enolate intermediate on the si face of the aldehyde's carbonyl group. acs.org

The utility of aldolases extends to the synthesis of various derivatives. For example, tandem enzymatic reactions using an aldolase and a ketoreductase can produce chiral 3- and 4-substituted-2-hydroxy-4-butyrolactone derivatives. nih.gov This approach demonstrates the versatility of aldolases in generating structurally diverse and valuable chiral compounds from simple, achiral starting materials. nih.gov

| Enzyme | Reaction Type | Substrates | Products | Source Organism/Class |

| 4-Hydroxy-2-oxovalerate aldolase (HOA) | Retro-aldol cleavage | 4-Hydroxy-2-oxopentanoate | Pyruvate, Acetaldehyde | Pseudomonas sp. |

| BphI (Class II Pyruvate Aldolase) | Aldol addition (reversible) | Pyruvate, Acetaldehyde | 4(S)-hydroxy-2-oxopentanoate | Burkholderia xenovorans |

| Pyruvate Aldolases | Aldol addition | Pyruvate, Various aldehydes | 4-Hydroxy-2-oxoacids | Various |

| YfaUEcoli, KPHMTEcoli | Aldol addition | 2-Oxoacids, Aldehydes | 3- and 4-substituted 4-hydroxy-2-oxoacids | E. coli |

Hydratase Activity and Reversible Dehydration Processes

Hydratases are enzymes that catalyze the reversible addition or removal of water from a substrate. In the context of this compound metabolism, 2-oxopent-4-enoate (B1242333) hydratase plays a significant role. wikipedia.org This enzyme catalyzes the reversible dehydration of 4-hydroxy-2-oxopentanoic acid to form 2-oxopent-4-enoate. wikipedia.org

This reversible dehydration is a key step in certain metabolic pathways. For instance, in the degradation of allylglycine and cis-crotylglycine by Pseudomonas putida, 2-oxopent-4-enoate is an intermediate that is subsequently hydrated to 4-hydroxy-2-oxopentanoic acid. wikipedia.org

Furthermore, a tandem enzymatic cascade involving a hydratase and a dehydrogenase can be employed for the synthesis of (2R)-2-hydroxy-4-oxopentanoic acid from 2-oxopent-4-enoate. The process begins with the hydration of 2-oxopent-4-enoate to 2,4-dihydroxypentanoic acid, catalyzed by 2-oxopent-4-enoate hydratase. This is followed by the oxidation of the intermediate by a dehydrogenase to yield the final product. TesE, a hydratase from Comamonas testosteroni, converts 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid, a homolog of this compound. nih.gov

Rational Design and Directed Evolution of Enzymes for Modulating Specificity

The natural catalytic properties of enzymes, while often highly efficient, may not be perfectly suited for all industrial or synthetic applications. Therefore, protein engineering techniques such as rational design and directed evolution are employed to tailor enzyme specificity, stereoselectivity, and substrate scope.

Engineering Stereoselectivity in Pyruvate Aldolases for Chiral Oxoacid Production

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Pyruvate aldolases, which are instrumental in forming the chiral center at the C4 position, have been a major focus of protein engineering to control stereoselectivity. nih.gov

Rational design has been successfully used to alter the stereochemical outcome of the reaction catalyzed by the class II pyruvate aldolase BphI. acs.orgnih.gov The wild-type BphI enzyme selectively produces the 4(S)-hydroxy-2-oxopentanoate isomer. acs.orgnih.gov By analyzing the enzyme's active site and identifying key residues that interact with the substrate, researchers have been able to invert the stereoselectivity. acs.org For example, replacing the leucine (B10760876) residue at position 87 (Leu-87) with polar or bulky amino acids and creating double variants with a Y290F mutation resulted in enzymes that exclusively utilize 4(R)-hydroxy-2-oxopentanoate as a substrate, leading to the production of the opposite stereoisomer. acs.org These engineered enzymes, or stereocomplementary aldolases, are valuable tools for creating a wider range of chiral 4-hydroxy-2-oxoacid synthons for organic synthesis. acs.org

Homologous grafting is another strategy that has been employed to redesign the stereoselectivity of pyruvate-dependent aldolases. nih.gov This involves transplanting structural elements from one aldolase to another to alter its catalytic properties. nih.gov

| Enzyme Variant | Mutation(s) | Effect on Stereoselectivity | Product Enantiomer |

| BphI Wild-Type | - | Highly selective for si face attack | 4(S)-hydroxy-2-oxopentanoate |

| BphI Y290F | Y290F | Reduced stereoselectivity | Utilizes both 4(S) and 4(R) enantiomers |

| BphI Y290S | Y290S | Reduced stereoselectivity | Utilizes both 4(S) and 4(R) enantiomers |

| BphI L87N;Y290F | L87N, Y290F | Inverted stereoselectivity | Exclusively utilizes 4(R)-hydroxy-2-oxopentanoate |

| BphI L87W;Y290F | L87W, Y290F | Inverted stereoselectivity | Exclusively utilizes 4(R)-hydroxy-2-oxopentanoate |

Substrate Scope Expansion of Oxidoreductases for Derivatives of this compound

Expanding the range of substrates that an enzyme can act upon is another key goal of protein engineering. For oxidoreductases involved in the metabolism of this compound and its derivatives, broadening the substrate scope can lead to the synthesis of a wider variety of valuable chemicals. nih.gov

A streamlined approach for the rational selection of enzymes with desired functionalities involves analyzing sequence data and identifying key residues in the catalytic pocket. nih.gov In a study on 4-phenol oxidoreductases, this method was used to select enzymes and guide site-saturation mutagenesis to expand their substrate range. nih.gov This approach led to the creation of enzyme variants with significantly increased activity compared to the wild-type enzymes. nih.gov

While direct examples of engineering oxidoreductases specifically for a broad range of this compound derivatives are still emerging, the principles and methods are well-established. By understanding the structure-function relationships of these enzymes, it is possible to engineer them to accept a wider array of substrates, thereby increasing their synthetic utility. This includes modifying the active site to accommodate different alkyl or functional groups on the pentanoic acid backbone, leading to the production of novel oxoacids.

Development of Multi-Enzyme Cascade Systems for Enhanced Biotransformation Efficiency

One prominent multi-enzyme cascade for the synthesis of this compound involves the aldol addition of acetaldehyde to pyruvate. google.comgoogle.com This reaction is catalyzed by a class of enzymes known as aldolases, specifically 4-hydroxy-2-keto-pentanoic acid (HKP) aldolase, which facilitates the formation of a carbon-carbon bond between the two precursor molecules. google.com This method is particularly noteworthy as it constructs the carbon skeleton of the target molecule from readily available starting materials. google.comgoogle.com In some variations of this pathway, the acetaldehyde required for the aldol addition is itself generated in situ from pyruvate using a pyruvate decarboxylase enzyme, creating a two-step cascade from a single initial substrate. google.comgoogle.com

Another well-documented multi-enzyme system for producing this compound begins with 2-oxopent-4-enoate. This cascade involves a two-step process:

Hydration: A 2-oxopent-4-enoate hydratase introduces a hydroxyl group by adding water across a double bond, converting 2-oxopent-4-enoate into 2,4-dihydroxypentanoic acid.

Oxidation: A dehydrogenase then selectively oxidizes the intermediate at the C4 position to yield the final product, this compound.

This tandem reaction sequence offers excellent stereochemical control, as the hydratase can establish the desired configuration at the C2 and C4 positions. Furthermore, this approach boasts high atom economy by avoiding the need for protecting groups, which in turn minimizes chemical waste.

The efficiency of these cascade reactions is influenced by several factors, including the source of the enzymes, pH, and temperature. The table below summarizes the performance of a cascade reaction for the synthesis of this compound.

| Hydratase Source | Dehydrogenase Source | Overall Yield (%) |

|---|---|---|

| Pseudomonas putida | Bacillus subtilis | 65 |

Research has also explored the use of transaminases in cascade reactions to produce chiral amines from keto acids, a methodology that could be adapted for derivatives of this compound. researchgate.netwhiterose.ac.uk For instance, a three-enzyme cascade comprising a transaminase, a glutamate (B1630785) dehydrogenase, and a glucose dehydrogenase has been successfully employed for the synthesis of L-phosphinothricin, demonstrating the potential for complex multi-enzyme systems to achieve high conversion rates. researchgate.net While not directly producing this compound, these systems highlight the modularity and potential for developing novel cascades for its synthesis or derivatization.

The table below details the parameters for the enzymatic oxidation step, which is a crucial component of some cascade systems.

| Enzyme Source | Cofactor | Temperature (°C) | pH | Yield (%) |

|---|---|---|---|---|

| Rhodococcus spp. | NAD⁺ | 37 | 7.5 | 72 |

| Engineered E. coli | NADP⁺ | 30 | 8.0 | 68 |

Synthetic Methodologies for 2 Hydroxy 4 Oxopentanoic Acid and Its Analogs

Chemoenzymatic Synthetic Approaches

The fusion of biological catalysts with chemical reactions provides powerful and selective routes to complex molecules like 2-hydroxy-4-oxopentanoic acid and its derivatives. These methods leverage the high stereoselectivity of enzymes for key transformations.

Tandem (or one-pot) biocatalytic processes are highly efficient, minimizing intermediate purification steps and reducing waste. A prominent strategy for synthesizing chiral 2-hydroxy acids involves a two-step enzymatic cascade in a single pot. acs.org This approach has been successfully applied to the synthesis of 4-amino-2-hydroxy acid analogs. The process typically involves:

Enzymatic Hydrolysis : A lipase, such as one from Candida rugosa, is used for the smooth hydrolysis of an α-keto ester to its corresponding α-keto acid in an aqueous medium. acs.org

Enzymatic Reduction : In the same reaction vessel, a dehydrogenase is introduced to stereoselectively reduce the ketone. For instance, lactate (B86563) dehydrogenases (LDH) can be used, but their substrate scope can be limited. acs.org Genetically engineered oxidoreductases often show broader substrate specificity and higher catalytic activity, making them ideal for this step. acs.org

Another powerful biocatalytic tandem reaction is the aldol (B89426) addition followed by a carbonyl reduction to produce chiral 2-hydroxy-4-butyrolactone derivatives, which are structurally related to this compound. nih.govcsic.es This involves:

Aldol Addition : Stereoselective aldolases catalyze the C-C bond formation between a 2-oxoacid (like pyruvate) and an aldehyde. nih.govcsic.es

Ketoreduction : Stereocomplementary ketoreductases then reduce the resulting 2-oxo group to a hydroxyl group, achieving high diastereomeric and enantiomeric excess. nih.govcsic.es

One-pot, two-step cascade reactions combining these enzymatic steps have been successfully demonstrated, achieving respectable isolated yields. nih.govcsic.es

A chemoenzymatic strategy combines the precision of biocatalysis with the robustness of traditional organic synthesis. The synthesis of enantiopure 4-amino-2-hydroxy acids, valuable as peptide secondary structure mimics, exemplifies this integration. acs.org A typical sequence involves:

Chemical Synthesis of Substrate : The synthesis begins with purely chemical steps to create the necessary α-keto ester substrate. This can involve multiple steps, such as converting α-amino acids into β-amino acids, followed by a one-carbon homologation (e.g., via ozonolysis of β-keto cyanophosphoranes) to yield the target α-keto ester. acs.org

Enzymatic Transformation : The chemically synthesized substrate then enters a biocatalytic phase. This phase can itself be a one-pot, two-enzyme process as described previously, involving lipase-catalyzed hydrolysis followed by dehydrogenase-catalyzed reduction. acs.org

For the reduction of N-protected (S)-4-amino-2-oxopentanoic acid, a genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase proved highly effective, completing the reduction in just 4 hours with an 85% yield, whereas a wild-type enzyme required 4 days for a 67% yield. acs.org This highlights how engineered enzymes can overcome the limitations of wild-type catalysts for non-natural substrates. acs.org

| Enzyme Type | Role in Synthesis | Example Substrate/Product | Reference |

| Lipase (Candida rugosa) | Hydrolysis of ester to acid | α-keto esters to α-keto acids | acs.org |

| Lactate Dehydrogenase (LDH) | Stereospecific ketone reduction | (S)-4-amino-2-oxopentanoic acid | acs.org |

| Aldolase (B8822740) (e.g., HBPAPputida) | Aldol addition for C-C bond formation | Pyruvate (B1213749) + Aldehyde → 4-hydroxy-2-oxoacid | nih.govcsic.es |

| Ketoreductase (e.g., KPREcoli) | Stereospecific ketone reduction | 4-hydroxy-2-oxoacid → 2,4-dihydroxy acid | nih.govcsic.es |

Isotopic Labeling in Synthesis for Mechanistic Research (e.g., this compound-¹³C₄)

The synthesis of isotopically labeled compounds is crucial for mechanistic studies in chemistry and biology, particularly for tracing metabolic pathways and elucidating reaction mechanisms. nih.govuni.lu

A stable isotope-labeled version of the target compound, This compound-¹³C₄ , is commercially available as a research standard. lgcstandards.com This compound has the molecular formula ¹³C₄CH₈O₄, indicating that four of the five carbon atoms in the pentanoic acid chain are the heavy isotope ¹³C. lgcstandards.com The availability of such standards is essential for quantitative metabolomics and flux analysis using mass spectrometry. uni.lu

The synthesis of such labeled molecules often requires a custom approach starting from commercially available labeled precursors. For instance, the synthesis of other labeled α-amino acids has been designed to allow for the preparation of any ¹³C or ¹⁵N isotopomer with high isotopic enrichment, often starting from simple labeled precursors like labeled glycine. researchgate.net In biosynthetic studies, organisms can be fed a labeled precursor, such as ¹³C₄-threonine, and the resulting metabolites are analyzed by mass spectrometry to trace the incorporation of the labeled atoms, thereby confirming biosynthetic routes. nih.gov

| Labeled Compound | Molecular Formula | Purpose | Reference |

| This compound-¹³C₄ | ¹³C₄CH₈O₄ | Research standard, metabolic tracing | lgcstandards.com |

| ¹³C₄-Threonine | ¹³C₄H₉NO₃ | Precursor in biosynthetic pathway studies | nih.gov |

Advanced Analytical Techniques for the Characterization and Quantification of 2 Hydroxy 4 Oxopentanoic Acid in Research

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS))

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of 2-hydroxy-4-oxopentanoic acid. Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that provide detailed information about the molecule's atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The resulting spectra offer unambiguous evidence of the compound's structure. For instance, ¹³C NMR analysis of this compound in D₂O shows distinct signals corresponding to each carbon atom in the structure. contaminantdb.ca The chemical shifts are indicative of the functional groups to which the carbons belong, such as the carboxylic acid, ketone, hydroxyl group, and aliphatic chain. contaminantdb.ca

Table 1: ¹³C NMR Peak Assignments for this compound

| Peak Center (ppm) | Carbon Assignment |

|---|---|

| 176.780 | C5 (Carboxylic acid) |

| 70.260 | C1 (Carbon with hydroxyl group) |

| 44.960 | C2 (Methylene group) |

| 30.680 | C9 (Methyl group) |

Data sourced from ContaminantDB, based on analysis in D₂O at 600 MHz. contaminantdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is crucial for confirming the molecular weight and obtaining fragmentation patterns that further validate the structure of this compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula with high accuracy. Tandem MS (MS/MS) experiments provide information about the molecule's substructures by analyzing the fragments of the parent ion. ecmdb.ca Predicted LC-MS/MS spectra are available across different energy levels (10V, 20V, 40V), which can be compared against experimental data for confident identification. ecmdb.ca In metabolomics studies, LC-MS is used to detect and quantify metabolites like this compound in complex biological samples. tmiclinode.com

Chromatographic Separations for Purity Assessment and Isomer Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for separating this compound from impurities and for analyzing its isomeric forms.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. By using a specific stationary phase and mobile phase, components of a mixture are separated based on their affinity for the two phases. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A certificate of analysis for a related potassium salt derivative demonstrated a purity of 93.98% when analyzed by HPLC with detection at a wavelength of 200 nm. lgcstandards.com While specific methods for this compound are not detailed in the provided results, the validation of LC-MS/MS methods for structurally similar compounds like 3-hydroxypentanoic acid demonstrates the utility of this approach for accurate quantification in plasma. nih.gov

Table 2: Example HPLC Purity Analysis Summary

| Analyte | Technique | Purity (%) | Detection Wavelength (nm) |

|---|---|---|---|

| 4-Hydroxy-2-oxovaleric Acid Potassium Salt | HPLC | 93.98 | 200 |

Data from a Certificate of Analysis for a related salt. lgcstandards.com

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of chemical reactions during the synthesis of this compound. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent, and the separated spots can be visualized, often using UV light, allowing for a qualitative assessment of the reaction's completion and the presence of by-products.

Polarimetric Analysis for Determination of Optical Purity and Stereochemical Configuration

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers ((2R) and (2S)). The stereochemical configuration is critical as different enantiomers can have distinct biological activities.

Polarimetric analysis is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This measurement, known as optical rotation, is a characteristic property of an enantiomer. The direction and magnitude of the rotation can be used to determine the optical purity (or enantiomeric excess) of a sample and to identify the specific stereoisomer present. In a study involving the enzymatic synthesis of 4-hydroxy-2-oxoacids, polarimetric analysis was crucial in confirming that engineered enzymes produced the opposite stereoisomer compared to the wild-type enzyme. ebi.ac.uk This confirmed that the enzyme variants could synthesize 4(R)-hydroxy-2-oxoacids, whereas the original enzyme produced the 4(S) form. ebi.ac.uk This application directly demonstrates the power of polarimetry in determining the stereochemical outcome of synthetic routes leading to compounds structurally analogous to this compound. ebi.ac.uk

Computational Chemistry and Molecular Modeling Studies of 2 Hydroxy 4 Oxopentanoic Acid

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the reactivity of 2-hydroxy-4-oxopentanoic acid by examining its electronic structure and energetic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation (geometry optimization) and to analyze the distribution of electrons within the molecule.

Geometry optimization is typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to find the lowest energy structure. This process is crucial because the molecule's shape dictates how it interacts with other molecules, including solvents and biological receptors. Studies on related keto acids have utilized DFT at levels like B3LYP/6-31G* and B3LYP/6-311G** to successfully model their structures in the gas phase and in solution. researchgate.net

Once the geometry is optimized, electron density analysis helps in identifying reactive sites. By calculating reactivity descriptors, such as Fukui indices, researchers can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. For instance, the hydroxyl and carboxyl groups in this compound are key functional groups whose electron density distributions determine their roles in chemical reactions.

| Parameter | Description | Example Application |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP researchgate.net |

| Basis Set | A set of functions used to build molecular orbitals. | 6-311+G(d,p) , 6-311G** researchgate.net |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model) researchgate.net |

| Reactivity Descriptor | Calculated index to predict local reactivity. | Fukui Indices |

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. A significant area of study is the keto-enol tautomerism, an equilibrium between the keto form (containing a C=O group) and the enol form (containing a C=C-OH group). DFT calculations can analyze the transition states and energy barriers associated with this interconversion. researchgate.net

For similar β-diketones, the energy barrier for diketo-ketoenol interconversion has been calculated to be very high (around 62-63 kcal/mol) in a vacuum, indicating that the transformation is slow without a catalyst. researchgate.net By modeling the transition state—the highest energy point along the reaction coordinate—researchers can understand the structural changes required for the reaction to occur. This knowledge is crucial for predicting reaction outcomes and designing catalysts. Quantum-chemical methods have also been applied to determine the kinetic and thermodynamic parameters of elementary steps in reactions involving derivatives of this compound. researchgate.net

| System | Computational Method | Calculated Barrier (kcal/mol) | Environment |

|---|---|---|---|

| Acetylacetone (related β-diketone) | B3LYP/6-31G | ~62-63 | In Vacuo researchgate.net |

| Cyclohexanedione (related β-diketone) | B3LYP/6-31G | ~62-63 | In Vacuo researchgate.net |

Molecular Dynamics Simulations for Enzyme-Substrate and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how this compound and its analogs interact with biological macromolecules, such as enzymes and proteins, over time. These simulations model the motions of atoms, offering insights that are not available from static pictures.

MD simulations can be used to study the conformational stability of the molecule under physiological conditions and to analyze the effects of the solvent. A key application is in understanding enzyme-substrate binding. For example, MD simulations have been used to investigate how glutamate (B1630785) dehydrogenase interacts with the related substrate 2-oxopentanoic acid, revealing the importance of specific amino acid residues in the enzyme's active site for binding. nih.gov Such simulations can show how a substrate fits into an active site and how non-covalent interactions, like hydrogen bonds and electrostatic interactions, stabilize the complex. nih.gov

A comprehensive computational approach often involves combining protein-protein docking with MD simulations to generate and validate models of enzyme-substrate complexes. acs.org This has been used to study ketoreductase enzymes, revealing how the substrate is presented to the enzyme's active site for a reaction to occur. acs.org These detailed insights are crucial for understanding enzyme mechanisms and for engineering enzymes with altered selectivity. acs.orgmdpi.com

| Enzyme | Substrate/Analog | Focus of Simulation |

|---|---|---|

| Glutamate Dehydrogenase (mutant) | 2-Oxopentanoic acid | Investigating non-polar interactions in the active site. nih.gov |

| Ketoreductase (actKR) | Octaketide substrate | Modeling ACP-based substrate presentation and reaction competence. acs.org |

| Amine Dehydrogenase (AmDH) | Various non-α-amino acids | Analyzing binding affinity enhancement through substrate engineering. mdpi.com |

| Dehydrogenases | This compound | Identifying active sites and studying conformational stability. |

In Silico Screening and Ligand Design Principles

In silico screening involves using computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a specific biological target. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. Derivatives of this compound have been explored as potential therapeutic agents using these techniques.

For instance, a derivative, 4-hydroxy-5-[(6-hydroxy-3,4-dihydroisoquinolin-7-yl)oxy]-5-oxopentanoic acid, was identified through virtual screening as a potential inhibitor of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. nih.govresearchgate.net Another study used 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid as a lead compound to design new, more potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. cabidigitallibrary.org Techniques like scaffold hopping were employed to generate thousands of new potential drug candidates, which were then ranked based on their predicted binding affinity. cabidigitallibrary.org

The design of effective inhibitors often relies on established principles. For example, active site-directed inhibitors of carboxypeptidase A were identified among enantiomers of 2-benzyl-5-hydroxy-4-oxopentanoic acid. libretexts.org The design incorporated key features for binding: a terminal carboxylate to form hydrogen bonds with specific arginine and tyrosine residues, a hydrophobic side chain to occupy a hydrophobic pocket, and a group capable of binding to the active site's zinc ion. libretexts.org These principles, derived from understanding the target's structure and the ligand's interactions, are fundamental to rational drug design.

| Protein Target | Derivative/Analog | Design Principle/Screening Method |

|---|---|---|

| Leucine Aminopeptidase | 4-hydroxy-5-[(6-hydroxy-3,4-dihydroisoquinolin-7-yl)oxy]-5-oxopentanoic acid | Virtual database screening and molecular docking. nih.govresearchgate.net |

| VEGFR-2 | 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid | Lead optimization using scaffold hopping and docking. cabidigitallibrary.org |

| Carboxypeptidase A | (L)-2-benzyl-5-hydroxy-4-oxopentanoic acid | Active site-directed design mimicking substrate features. libretexts.org |

Biological Roles and Ecological Significance of 2 Hydroxy 4 Oxopentanoic Acid

Role as a Metabolite in Bacterial Systems and Other Organisms

2-Hydroxy-4-oxopentanoic acid and its structural isomers are involved in various metabolic pathways across different organisms, particularly within microbial systems. These compounds often serve as key intermediates in both catabolic and anabolic processes. In bacteria, these molecules are typically processed by aldolases, dehydrogenases, and hydratases.

Research has identified isomers of this compound in several metabolic contexts. For instance, 4-hydroxy-2-oxopentanoic acid is a known intermediate in the metabolic pathway of certain bacteria. In Pseudomonas putida, it is formed through the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase. wikipedia.org Subsequently, it is degraded by 4-hydroxy-2-oxovalerate aldolase (B8822740), which cleaves the molecule to form acetaldehyde (B116499) and pyruvate (B1213749), allowing these smaller molecules to enter central metabolism. wikipedia.org Similarly, in the degradation of testosterone (B1683101) by Comamonas testosteroni, an analogous compound, 4-hydroxy-2-oxohexanoic acid, is degraded by the enzyme TesG into pyruvate and propionaldehyde. nih.gov

The compound has also been identified in fungi and fermentation processes. It has been detected as a metabolite in Daqu, a fermentation starter used for producing Chinese baijiu, which contains a complex community of bacteria and fungi. peerj.com Its presence has also been noted in other alcoholic beverages, suggesting its formation during fermentation processes. phytobank.cahmdb.ca

Furthermore, a related amino acid derivative, 2-amino-5-hydroxy-4-oxopentanoic acid (also known as 5-hydroxy-4-oxonorvaline (B14161657) or HON), is produced by the bacterium Streptomyces akiyoshiensis. cdnsciencepub.com Biosynthetic studies using labeled substrates revealed that HON is formed from a four-carbon unit derived from the citric acid cycle (specifically aspartate) and the methyl carbon of acetate (B1210297). cdnsciencepub.com

| Organism/System | Isomer/Related Compound | Metabolic Role | Precursors/Products |

|---|---|---|---|

| Pseudomonas putida | 4-Hydroxy-2-oxopentanoic acid | Intermediate in catabolism | Formed from 4-oxalocrotonate; degraded to acetaldehyde and pyruvate. wikipedia.org |

| Streptomyces akiyoshiensis | 2-Amino-5-hydroxy-4-oxopentanoic acid (HON) | Secondary metabolite (antibiotic) | Synthesized from aspartate and acetate. cdnsciencepub.com |

| Baijiu Fermentation Starter (Daqu) | This compound | Differential metabolite | Product of complex microbial fermentation. peerj.com |

| Alcoholic Beverages | This compound | Fermentation product | Detected in beer wort fermentation. hmdb.ca |

| Comamonas testosteroni | 4-Hydroxy-2-oxohexanoic acid (analogue) | Intermediate in testosterone degradation | Degraded to pyruvate and propionaldehyde. nih.gov |

**7.2. Participation in Environmental Biotransformation Processes

This compound and its close analogues are key intermediates in the microbial degradation of various environmental pollutants (xenobiotics) and complex natural compounds. Bacteria have evolved specific catabolic pathways to break down aromatic and halogenated compounds, often funneling them into central metabolic pathways via intermediates like hydroxy-oxopentanoic acids. soton.ac.uk

A notable example is the degradation of biphenyl (B1667301) and related compounds, where 4-hydroxy-2-oxopentanoic acid is an established intermediate. nih.gov The enzymes involved in this pathway show high homology to those used in steroid degradation. nih.gov In the breakdown of the steroid testosterone by Comamonas testosteroni, the pathway proceeds through 2-hydroxyhexa-2,4-dienoic acid, which is converted by the hydratase TesE into 4-hydroxy-2-oxohexanoic acid. nih.gov This intermediate is then cleaved by an aldolase. nih.gov

The degradation of halogenated xenobiotics also involves such intermediates. For instance, the biotransformation of 4-chlorophenol (B41353) can proceed through the formation of 5-chloro-4-hydroxy-2-oxopentanoic acid, which is subsequently cleaved to yield chloroacetic acid and pyruvic acid. dcu.ie These smaller, less complex molecules can then be dehalogenated and assimilated by the microorganism. dcu.ie These pathways highlight the role of microorganisms in bioremediation, transforming toxic pollutants into non-toxic products. soton.ac.uknih.gov

| Original Compound (Xenobiotic) | Key Intermediate | Degradation Products | Microorganism Context |

|---|---|---|---|

| Biphenyl | 4-Hydroxy-2-oxopentanoic acid | Pyruvate and Acetaldehyde | Established pathway in various bacteria. nih.gov |

| Testosterone (via intermediates) | 4-Hydroxy-2-oxohexanoic acid | Pyruvate and Propionaldehyde | Observed in Comamonas testosteroni. nih.gov |

| 4-Chlorophenol | 5-Chloro-4-hydroxy-2-oxopentanoic acid | Chloroacetic acid and Pyruvic acid | Pathway proposed for Pseudomonas putida species. dcu.ie |

| Phenylpropionic acid | 2-Hydroxypenta-2,4-dienoic acid (related intermediate) | Succinate | Catabolic pathway in bacteria like E. coli. soton.ac.uk |

While direct atmospheric measurements of this compound are sparse, closely related hydroxymultifunctional carboxylic acids are known to form in the atmosphere through the photooxidation of volatile organic compounds (VOCs). mdpi.com These reactions are a key component of atmospheric chemistry and contribute to the formation of secondary organic aerosols (SOA), which impact climate and air quality. mdpi.comleeds.ac.uk

The primary mechanism involves the reaction of VOCs with highly reactive atmospheric oxidants, such as the hydroxyl radical (OH). leeds.ac.ukcopernicus.org A well-studied example is the formation of 2,3-dihydroxy-4-oxopentanoic acid (DHOPA), a structural isomer of this compound, from the photooxidation of toluene, an anthropogenic VOC. mdpi.comcopernicus.org DHOPA has been identified as a specific tracer for SOA derived from toluene. mdpi.comcopernicus.org Studies have shown that DHOPA is consistently detected in the particle phase of atmospheric aerosols, with average ambient concentrations measured at levels such as 0.3 ng m⁻³. copernicus.org Its presence and correlation with other aromatic oxidation products, like phthalic acid, confirm its origin from aromatic VOCs emitted from sources such as vehicle exhaust. copernicus.orgresearchgate.net

These hydroxy-oxo acids are part of a larger class of oxygenated organic molecules that contribute to the chemical complexity of atmospheric aerosols. mdpi.com Their formation illustrates a key environmental transformation process where gaseous pollutants are converted into particulate matter.

| Precursor VOC | Resulting Compound | Atmospheric Significance |

|---|---|---|

| Toluene | 2,3-Dihydroxy-4-oxopentanoic acid (DHOPA) | Tracer for secondary organic aerosol (SOA) from anthropogenic sources. mdpi.comcopernicus.org |

| Aromatic Hydrocarbons (general) | Phthalic acid, 4-Methylphthalic acid | Correlate strongly with DHOPA, indicating a common aromatic VOC source. copernicus.org |

Function as a Chiral Precursor in Natural Product Biosynthesis

The chiral nature of this compound, specifically its enantiomers like (2R)-2-hydroxy-4-oxopentanoic acid, makes it a valuable building block, or chiral precursor, in the synthesis of more complex molecules. Its bifunctional structure, containing both a hydroxyl and a ketone group, allows for stereoselective modifications, which are critical in the synthesis of pharmaceuticals and other bioactive compounds.

In biocatalysis, enzymes are used to perform highly specific transformations. For example, (2R)-2-hydroxy-4-oxopentanoic acid serves as a substrate in enzymatic reactions, such as aldol (B89426) additions, to create valuable intermediates for pharmaceuticals. Its derivatives have been investigated for their potential in developing novel anti-cancer agents.

A chemoenzymatic approach has been developed for the synthesis of enantiopure 4-amino-2-hydroxy acids, which are important as structural mimics in peptide research. acs.org In this process, a protected form of (S)-4-amino-2-oxopentanoic acid is used as a substrate. Genetically engineered oxidoreductases, such as a mutant of D-hydroxyisocaproate dehydrogenase, can efficiently and stereoselectively reduce the ketone group of this precursor. acs.org This reaction yields the (2R,4S)-4-amino-2-hydroxy acid as a single diastereomer in excellent yield, demonstrating the utility of the oxopentanoic acid scaffold in creating stereochemically pure products. acs.org This method is significantly more efficient than using wild-type enzymes, which show limited activity on such bulky substrates. acs.org

| Precursor | Process/Enzyme | Synthesized Product | Application |

|---|---|---|---|

| (2R)-2-Hydroxy-4-oxopentanoic acid | Biocatalytic aldol addition | Chiral intermediates | Precursors for pharmaceutical agents. |

| N-protected (S)-4-amino-2-oxopentanoic acid | Enzymatic reduction (mutant D-hydroxyisocaproate dehydrogenase) | (2R,4S)-4-amino-2-hydroxy acids | γ-turn mimics for peptide secondary structure research. acs.org |

Applications of 2 Hydroxy 4 Oxopentanoic Acid in Advanced Chemical Synthesis and Research Materials

Utility as a Chiral Reagent in Asymmetric Synthesis

The presence of a stereocenter at the C2 position makes 2-hydroxy-4-oxopentanoic acid, particularly its enantiomerically pure forms like (2R)-2-hydroxy-4-oxopentanoic acid, a valuable tool in asymmetric synthesis. This field of chemistry is focused on the selective production of a single enantiomer of a chiral product, a critical consideration in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects.

The utility of (2R)-2-hydroxy-4-oxopentanoic acid as a chiral reagent allows for the synthesis of enantiomerically enriched compounds. Its capacity to engage in stereoselective reactions renders it an important component in the construction of complex organic molecules with specific three-dimensional arrangements. This is further exemplified in biocatalytic processes, where enzymes can utilize this acid as a substrate to produce other chiral compounds, which serve as valuable intermediates for pharmaceuticals.

Research has demonstrated the application of derivatives of this compound in diastereoselective reactions. For instance, the cyclocondensation of racemic 2-p-tolyl-4-oxopentanoic acid with a chiral auxiliary, (S)-valinol, results in a mixture of diastereomeric lactams. These diastereomers can then be separated, and one isomer can be carried forward to synthesize an enantiomerically pure natural product, (-)-α-cuparenone. researchgate.net This strategy highlights how the core structure of this compound can be leveraged to control stereochemistry in complex syntheses.

Building Block for the Construction of Complex Organic Molecules

Beyond its role in asymmetric synthesis, this compound serves as a fundamental building block for the assembly of more intricate molecular architectures. Its carbon skeleton and functional groups provide multiple points for chemical modification, allowing chemists to incorporate it into larger structures. This is particularly relevant in the development of new drugs and agrochemicals, where molecular complexity often correlates with biological activity and selectivity.

Derivatives of this acid are recognized as useful building blocks for modifying peptides and depsipeptides, which are important classes of biological and therapeutic molecules. researchgate.net Furthermore, related structures, such as 3-methyl-2-oxopentanoic acid, are found as integral moieties within complex natural products like TMC-95, a compound that has shown potent anti-cancer and proteasome-inhibiting activities. dtic.mil The incorporation of this acid fragment into such a large, biologically active molecule underscores its importance as a structural unit.

The table below summarizes examples of complex molecules synthesized using this compound or its close derivatives as building blocks.

| Building Block Derivative | Resulting Complex Molecule/Scaffold | Field of Application |

| 2-p-tolyl-4-oxopentanoic acid | (-)-α-cuparenone | Natural Product Synthesis |

| 2-hydroxy-2-methyl-4-oxopentanoic Acid | Modified Peptides and Depsipeptides | Bioorganic Chemistry |

| 3-methyl-2-oxopentanoic acid moiety | TMC-95 Natural Products | Medicinal Chemistry |

Precursor for the Synthesis of Value-Added Chemical Intermediates (e.g., α-Ketoglutaric Acid)

This compound is a key precursor in the synthesis of other valuable chemical intermediates. One of the most significant of these is α-ketoglutaric acid (also known as 2-oxoglutaric acid), a central compound in cellular metabolism. Specifically, 2-hydroxy-4-oxopentanedioic acid, a closely related dicarboxylic acid, can be synthesized through a cross-aldol condensation of pyruvic acid and glyoxylic acid. This intermediate can then be converted into α-ketoglutaric acid through a process of dehydration and hydrogenation, achieving a high yield. α-Ketoglutaric acid is a critical intermediate in the Krebs cycle and is widely used in the synthesis of pharmaceuticals and amino acids.

The enzymatic cleavage of 4-hydroxy-2-oxoglutaric acid, another related compound, yields pyruvate (B1213749) and glyoxylate, demonstrating the metabolic relevance of this structural motif. The ability to convert this compound and its analogues into fundamental metabolic intermediates highlights its industrial and biochemical significance.

Synthon for Novel Organic Scaffolds and Chemical Probes

In synthetic chemistry, a synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. This compound functions as a versatile synthon for the creation of novel organic scaffolds—core molecular frameworks that can be systematically modified to create libraries of compounds for drug discovery and materials science.

Its structure is a precursor for various heterocyclic systems and carbocyclic frameworks. For example, the principles of using keto acids in cyclization reactions can be applied to generate scaffolds like cyclopentenones with controlled stereochemistry. researchgate.net These cyclic systems are prevalent in many natural products and pharmacologically active compounds. The development of synthetic routes to such scaffolds is a primary objective in organic chemistry, enabling the exploration of new chemical space.

The functional groups of this compound allow it to be incorporated into larger, more complex frameworks, including those used for chemical probes. Chemical probes are specialized molecules designed to study biological processes. The development of novel probes often relies on the availability of versatile synthons like this compound to build molecules with specific properties for interacting with biological targets. researchgate.net For instance, sulfonamide-based scaffolds, known for their medicinal importance, are synthesized from various chemical intermediates, and the structural motifs present in this compound are amenable to incorporation into such synthetic schemes. researchgate.net

Future Research Directions and Emerging Areas for 2 Hydroxy 4 Oxopentanoic Acid

Discovery and Characterization of Novel Enzymatic Pathways

A primary research frontier is the identification and detailed characterization of enzymes that synthesize or metabolize 2-hydroxy-4-oxopentanoic acid. In nature, it is known to be formed through the decarboxylation of 4-oxalocrotonate by the enzyme 4-oxalocrotonate decarboxylase and is degraded by 4-hydroxy-2-oxovalerate aldolase (B8822740), which cleaves it into acetaldehyde (B116499) and pyruvate (B1213749). wikipedia.org

Recent studies have focused on specific enzyme complexes that exhibit high efficiency and specificity. A notable example is the HsaF-HsaG aldolase-dehydrogenase complex from the cholesterol degradation pathway of Mycobacterium tuberculosis. acs.org HsaF is a dimeric, metal-dependent aldolase that catalyzes the cleavage of 4-hydroxy-2-oxoacids. It displays a preference for Mn²⁺ ions and possesses a significantly higher affinity for its substrates compared to homologous enzymes like BphI from the polychlorinated biphenyl (B1667301) degradation pathway. acs.org The associated dehydrogenase, HsaG, then converts the resulting aldehyde products into acyl-CoA. acs.org This complex demonstrates substrate channeling, where intermediates are passed directly from one enzyme to the next without diffusing into the cellular environment, greatly enhancing catalytic efficiency. acs.org

The discovery process is not without its challenges, underscoring the need for rigorous experimental validation. For instance, a protein in M. tuberculosis (MhpE) was initially annotated as a 4-hydroxy-2-oxopentanoic acid aldolase but was later found to possess oxaloacetate decarboxylase activity instead. acs.org

A particularly promising area is the rational design of enzymes to control stereochemistry. Researchers have successfully engineered the class II pyruvate aldolase BphI. ebi.ac.uk By creating double variants (L87N;Y290F), they inverted the enzyme's stereoselectivity. While the wild-type enzyme produces (4S)-hydroxy-2-oxoacids, the engineered variants exclusively synthesize the opposite (4R) stereoisomer. ebi.ac.uk This breakthrough provides a set of stereocomplementary biocatalysts, enabling the production of specific chiral 4-hydroxy-2-oxoacid synthons for organic synthesis. ebi.ac.uk

Table 1: Comparison of Key Aldolases in this compound Metabolism

| Enzyme | Source Organism | Function | Key Characteristics | Reference |

|---|---|---|---|---|

| HsaF | Mycobacterium tuberculosis | Aldol (B89426) cleavage of 4-hydroxy-2-oxoacids | Forms a complex with HsaG dehydrogenase; exhibits substrate channeling; high substrate affinity (low Kₘ). | acs.org |

| BphI | Polychlorinated biphenyl degrading bacteria | Aldol cleavage/addition | Lower substrate affinity than HsaF; stereoselectivity has been successfully engineered through rational design. | acs.orgebi.ac.uk |

| 4-hydroxy-2-oxovalerate aldolase | Pseudomonas putida | Aldol cleavage | Part of a native metabolic pathway; degrades the compound to pyruvate and acetaldehyde. | wikipedia.org |

Development of Sustainable Biocatalytic Production Methods and Process Optimization

The development of sustainable methods for producing this compound is critical for its use as a platform chemical. Research is moving away from traditional chemical synthesis towards whole-cell fermentation and cell-free biocatalytic systems that utilize renewable feedstocks. google.comresearchgate.net A key strategy involves the biocatalytic aldol addition of pyruvate and acetaldehyde. google.com

A patented fermentation route uses genetically engineered microorganisms, such as Saccharomyces cerevisiae, to produce this compound as a key intermediate in the synthesis of levulinic acid. google.com The core of this pathway is an aldolase, such as the 4-hydroxy-2-keto-pentanoic acid (HKP) aldolase from E. coli, which catalyzes the C-C bond formation. google.com

Process optimization is a major component of this research, with several key objectives:

Enzyme Engineering : Modifying the aldolase to enhance its stability under industrial conditions (e.g., thermostabilization), improve its catalytic activity, and control its stereoselectivity to yield specific enantiopure (R) or (S) products. google.com

Host Engineering : Improving the expression and solubility of the pathway enzymes within the production host to maximize yields. google.com

Stereochemical Control : The choice of enzymes is crucial for producing specific isomers. For example, in the synthesis of related compounds, lactate (B86563) dehydrogenases from Bacillus stearothermophilus and Staphylococcus epidermidis can be used to reduce a common precursor to the (S)- and (R)-2-hydroxy acids, respectively, demonstrating how different biocatalysts can steer a reaction towards a desired stereochemical outcome. acs.org

Downstream Processing : Optimizing the recovery of the target carboxylic acid from the fermentation broth is essential for an economically viable process. researchgate.net

Table 2: Strategies for Biocatalytic Production of this compound

| Strategy | Key Enzyme(s) | Host Organism | Optimization Goal | Reference |

|---|---|---|---|---|

| Fermentation Pathway | Pyruvate Decarboxylase, HKP Aldolase | Saccharomyces cerevisiae | Production of the compound as an intermediate from pyruvate and acetaldehyde. | google.com |

| Stereoselective Reduction | Lactate Dehydrogenases (e.g., from B. stearothermophilus) | In vitro or engineered host | Control of stereochemistry at the C2 position. | acs.org |

| Enzyme Redesign | Pyruvate Aldolase | E. coli | Improved stability, activity, and stereoselectivity for industrial applications. | google.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Advanced computational modeling has become an indispensable tool for accelerating research into this compound metabolism. These models provide profound insights into enzyme mechanisms and guide the predictive design of novel biocatalysts. By simulating enzyme-substrate interactions at the atomic level, researchers can understand the basis of catalysis and selectivity.

A clear example of the power of this approach is the successful re-engineering of the BphI aldolase. ebi.ac.uk Molecular modeling identified that the Leu-87 residue in the active site was critical for substrate binding and stereoselectivity. This knowledge allowed for the targeted mutation of this residue to rationally design variants that could accommodate and process the opposite stereoisomer of the substrate, a feat difficult to achieve through random screening alone. ebi.ac.uk

Computational methods are also crucial for:

Understanding Reaction Mechanisms : Simulating the transition states of enzymatic reactions helps to elucidate the catalytic mechanism. This is seen in studies of metalloprotease inhibitors, where modeling reveals the specific hydrogen bonds and electrostatic interactions between an inhibitor (a substrate analog) and active site residues like arginine and tyrosine. libretexts.org

Predictive Enzyme Design : The ultimate goal is to move from understanding existing enzymes to designing new ones from the ground up. Computational tools can be used to screen for mutations that enhance stability, alter substrate specificity, or even create entirely new active sites for the production of this compound with desired properties. ebi.ac.uklibretexts.org

Virtual Screening : Modeling can be used to virtually screen libraries of potential substrates or inhibitors, prioritizing candidates for experimental testing and saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure 2-Hydroxy-4-oxopentanoic acid?

- Methodological Answer : The (R)-enantiomer of this compound can be synthesized via asymmetric reduction or enzymatic catalysis. For example, a reported protocol achieved a 30% yield using chiral resolution techniques, with characterization via IR spectroscopy (C=O stretches at 1742.6 cm⁻¹ and 1714.9 cm⁻¹) and mass spectrometry (m/z 186 [M⁺]) . Key steps include controlling reaction temperature (e.g., 25–30°C) and using chiral auxiliaries to enhance enantiomeric excess.

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Identify hydroxyl (3359 cm⁻¹) and carbonyl (1742 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 186 [M⁺]) and fragmentation patterns .

- Chromatography : Use HPLC or TLC (Rf = 0.1 in EtOAc) to assess purity and compare retention times with standards .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines for acute toxicity (oral, Category 4) and skin/eye irritation (Category 2):

- Use PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact .

- Work in fume hoods to prevent aerosol formation and ensure proper ventilation .

- Store in sealed containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in IR or MS data often arise from impurities or tautomeric forms. Strategies include:

- Purification : Recrystallize samples or use column chromatography to isolate pure compounds .

- Cross-Validation : Compare data with computational simulations (e.g., DFT for predicted IR peaks) .

- Isotopic Labeling : Use deuterated solvents in NMR to distinguish between keto-enol tautomers .

Q. What experimental designs optimize the chiral resolution of this compound for drug development?

- Methodological Answer :

- Enzymatic Kinetic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Monitor enantiomeric excess during synthesis in real-time .

Q. How do computational models predict the reactivity of this compound in enzymatic systems?

- Methodological Answer :

- Molecular Docking : Simulate binding interactions with enzymes (e.g., dehydrogenases) using AutoDock Vina to identify active sites .

- DFT Calculations : Analyze transition states and energy barriers for keto-enol interconversion .

- MD Simulations : Study solvent effects and conformational stability under physiological conditions.

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Stabilization : Store under inert gas (N₂/Ar) to prevent oxidation .

- Lyophilization : Convert to a stable salt form (e.g., sodium or calcium salts) for enhanced shelf life .

- pH Control : Maintain acidic conditions (pH 3–4) to suppress decarboxylation .

Data Analysis and Contradiction Management

Q. How should researchers interpret contradictory bioactivity data for this compound in cell culture studies?

- Methodological Answer :

- Dose-Response Curves : Verify activity across multiple concentrations (e.g., 1–100 μM) to rule out cytotoxicity .

- Metabolic Profiling : Use LC-MS to detect metabolites that may interfere with assays .

- Cell Line Validation : Replicate studies in primary cells and immortalized lines to confirm specificity .

Q. What statistical approaches are suitable for analyzing kinetic data in this compound metabolism studies?

- Methodological Answer :

- Michaelis-Menten Analysis : Fit data to determine Km and Vmax for enzyme-catalyzed reactions.

- Error Propagation : Account for instrument uncertainty (e.g., ±2% in HPLC peak areas) using Monte Carlo simulations .

- PCA (Principal Component Analysis) : Identify outliers in high-throughput screening datasets .

Methodological Best Practices

- Synthesis : Prioritize asymmetric catalysis for enantioselective synthesis .

- Characterization : Combine MS, IR, and NMR for unambiguous identification .

- Safety : Adopt GHS-compliant protocols for handling corrosive intermediates .

- Data Integrity : Use triple replicates and blinded analysis to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.